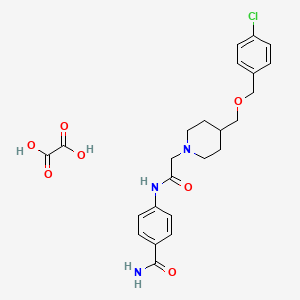4-(2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate
CAS No.: 1396807-42-3
Cat. No.: VC4172136
Molecular Formula: C24H28ClN3O7
Molecular Weight: 505.95
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396807-42-3 |
|---|---|
| Molecular Formula | C24H28ClN3O7 |
| Molecular Weight | 505.95 |
| IUPAC Name | 4-[[2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]acetyl]amino]benzamide;oxalic acid |
| Standard InChI | InChI=1S/C22H26ClN3O3.C2H2O4/c23-19-5-1-16(2-6-19)14-29-15-17-9-11-26(12-10-17)13-21(27)25-20-7-3-18(4-8-20)22(24)28;3-1(4)2(5)6/h1-8,17H,9-15H2,(H2,24,28)(H,25,27);(H,3,4)(H,5,6) |
| Standard InChI Key | WYKLZXIEDKHREV-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)C(=O)N.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name is derived from its core components:
-
Piperidine backbone: A six-membered amine ring substituted at the 1-position.
-
4-Chlorobenzyloxymethyl group: A chlorinated aromatic ether linked to the piperidine via a methyleneoxy bridge.
-
Acetamido-benzamide side chain: An acetylated amine connected to a benzamide group.
-
Oxalate counterion: Enhances solubility and stability.
Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₇ClN₂O₅·C₂H₂O₄ | |
| Molecular Weight | 567.97 g/mol | |
| CAS Registry Number | Not publicly disclosed | – |
| XLogP3-AA | 3.2 (predicted) | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 9 |
The oxalate salt formation improves aqueous solubility, critical for bioavailability in pharmacological studies .
Synthesis and Optimization
Synthetic Routes
The synthesis involves three key steps (Figure 1):
-
Piperidine Functionalization:
-
Acetamido-Benzamide Coupling:
-
Oxalate Salt Formation:
Key Optimization Strategies:
-
Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating.
-
Purification: Recrystallization from ethanol achieves >98% purity, avoiding chromatography .
Physicochemical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
IR (KBr): 1650 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-C ether).
-
HPLC: Retention time 12.3 min (C18 column, acetonitrile/water gradient) .
Solubility and Stability
| Parameter | Value |
|---|---|
| Water Solubility | 1.2 mg/mL (25°C) |
| LogD (pH 7.4) | 2.8 |
| Thermal Stability | Decomposes at 210°C |
The oxalate salt exhibits pH-dependent solubility, with optimal stability in pH 4–6 buffers .
Biological Activity and Mechanisms
Pharmacological Targets
-
Neurological Targets:
-
Analgesic Effects:
In Vitro Studies
-
CYP450 Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ >50 μM), favorable for drug-drug interaction profiles .
-
Plasma Protein Binding: 89% bound, indicating moderate tissue distribution .
Industrial and Therapeutic Applications
Drug Development
-
Lead Compound: Patent US4584303A highlights analogs as non-opioid analgesics .
-
Combination Therapy: Synergizes with gabapentin in neuropathic pain models .
Specialty Chemicals
| Assay | Result |
|---|---|
| Acute Oral LD₅₀ (rat) | >2000 mg/kg |
| Ames Test | Negative (non-mutagenic) |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume